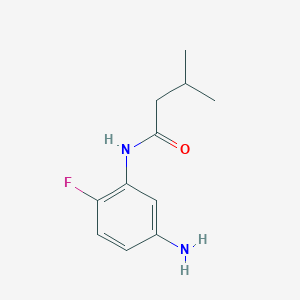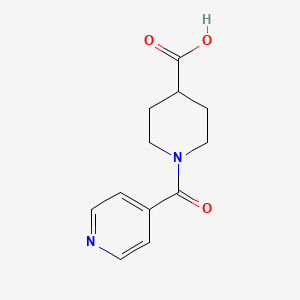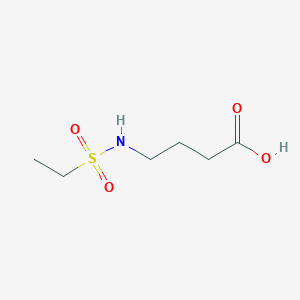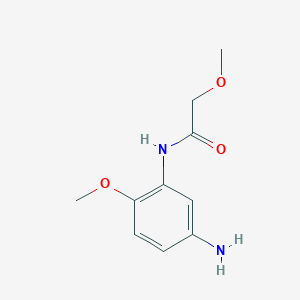
N-(5-Amino-2-fluorophenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(5-Amino-2-fluorophenyl)-3-methylbutanamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities, which can provide insights into the analysis of the compound . For instance, the first paper discusses a designer drug with a complex pyrazole skeleton and fluorinated substituents, which shares some structural similarities with the target compound . The second paper describes the synthesis and antitumor activity of a compound with a fluorinated aromatic ring and an amide linkage, which are also features of "N-(5-Amino-2-fluorophenyl)-3-methylbutanamide" . The third paper details the synthesis of a compound with a cyano group and an amide linkage, which, while not directly related, can provide context for the reactivity and properties of amide bonds .
Synthesis Analysis
The synthesis of compounds similar to "N-(5-Amino-2-fluorophenyl)-3-methylbutanamide" involves multi-step reactions, typically starting with the functionalization of aromatic rings followed by the formation of the amide bond. In the second paper, the synthesis of the indazole derivative is achieved by condensation of an isocyanato compound with an amine, which could be a relevant method for synthesizing the amide bond in the target compound . The third paper describes the use of triethylamine and propylphosphonic anhydride to facilitate the amide bond formation, which might be applicable to the synthesis of "N-(5-Amino-2-fluorophenyl)-3-methylbutanamide" .
Molecular Structure Analysis
The molecular structure of compounds with amide linkages and fluorinated aromatic rings can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. The first paper emphasizes the importance of NMR, especially (13)C NMR, in determining the structure of a complex molecule . The second paper reports the determination of the crystal structure of a related compound, which could suggest that similar techniques might be used to analyze the crystal structure of "N-(5-Amino-2-fluorophenyl)-3-methylbutanamide" .
Chemical Reactions Analysis
The reactivity of the amide bond and the influence of fluorinated substituents on chemical reactions are important aspects of the chemical reactions analysis. The papers provided do not directly discuss the reactivity of a compound identical to "N-(5-Amino-2-fluorophenyl)-3-methylbutanamide," but they do provide insights into the reactivity of similar functional groups. For example, the presence of fluorine can affect the electronic properties of the aromatic ring and potentially influence the reactivity of the amide bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-(5-Amino-2-fluorophenyl)-3-methylbutanamide" can be inferred from the properties of structurally related compounds. The presence of fluorine atoms typically influences the lipophilicity, metabolic stability, and binding interactions of a molecule . The amide bond contributes to the molecule's solubility and hydrogen bonding potential . Detailed analysis of these properties would require experimental data specific to the compound .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Pain-Attenuating Properties
N-(5-Amino-2-fluorophenyl)-3-methylbutanamide derivatives have shown promise as anticonvulsants. In research, primary amino acid derivatives (PAADs) like this compound exhibited significant activity in animal models for anticonvulsant efficacy and neuropathic pain relief. The anticonvulsant activities of these compounds were influenced by substituents at specific sites, with electron-withdrawing groups retaining activity and electron-donating groups leading to a loss of activity. These findings suggest that C(2)-hydrocarbon PAADs, which include N-(5-Amino-2-fluorophenyl)-3-methylbutanamide, could represent a novel class of anticonvulsants (King et al., 2011).
Synthesis of Novel Impurities
The synthesis and identification of impurities in related compounds have been studied, providing valuable insights for pharmaceutical manufacturing and quality control. This research is essential for understanding the chemical behavior and stability of such compounds during the synthesis process (Naidu & Sharma, 2017).
Matrix Metalloproteinase Inhibition
Derivatives of N-(5-Amino-2-fluorophenyl)-3-methylbutanamide, such as CGS 27023A derivatives, have been identified as potent inhibitors of matrix metalloproteinases. These inhibitors have potential applications in treating various diseases, including cancer, cardiovascular diseases, and inflammatory conditions. Radiosynthetic studies of these derivatives have been conducted for potential use in small-animal PET imaging studies (Wagner et al., 2009).
Research on Synthesis Routes
Studies on the synthesis routes of related compounds have provided insights into more efficient and feasible methods of production. This research is crucial for the development and optimization of synthesis processes for pharmaceuticals and other chemical products (Zhou Kai, 2010).
Potential in Neurokinin-1 Receptor Antagonism
Research has explored the role of compounds like N-(5-Amino-2-fluorophenyl)-3-methylbutanamide in acting as neurokinin-1 receptor antagonists. This could have implications for developing treatments for conditions like depression and emesis (Harrison et al., 2001).
Eigenschaften
IUPAC Name |
N-(5-amino-2-fluorophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-7(2)5-11(15)14-10-6-8(13)3-4-9(10)12/h3-4,6-7H,5,13H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZWVHLJZBEVME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)


![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)






![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)